molecular formula C12H18N2O B13476468 (4-Methyl-3-phenylmorpholin-2-yl)methanamine

(4-Methyl-3-phenylmorpholin-2-yl)methanamine

Katalognummer: B13476468
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: HFCLSNXNNDZCMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methyl-3-phenylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol It is a morpholine derivative, characterized by the presence of a phenyl group and a methyl group attached to the morpholine ring

Vorbereitungsmethoden

The synthesis of (4-Methyl-3-phenylmorpholin-2-yl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-methylmorpholine with benzaldehyde, followed by reductive amination to introduce the methanamine group . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(4-Methyl-3-phenylmorpholin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Methyl-3-phenylmorpholin-2-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methyl-3-phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(4-Methyl-3-phenylmorpholin-2-yl)methanamine can be compared with other similar compounds, such as:

    (4-Methyl-3-phenylmorpholin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (4-Methyl-3-phenylmorpholin-2-yl)propanamine: Similar structure but with a propanamine group.

    (4-Methyl-3-phenylmorpholin-2-yl)butanamine: Similar structure but with a butanamine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

(4-methyl-3-phenylmorpholin-2-yl)methanamine

InChI

InChI=1S/C12H18N2O/c1-14-7-8-15-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3

InChI-Schlüssel

HFCLSNXNNDZCMZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOC(C1C2=CC=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.